molecular formula C6H2BiBr4O3 B12299880 CID 18502874

CID 18502874

Katalognummer: B12299880
Molekulargewicht: 650.67 g/mol
InChI-Schlüssel: UXRNCOAKURWTIQ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier CID 18502874 is a chemical entity with unique properties and applications. It is important in various fields, including chemistry, biology, and industry, due to its specific chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 18502874 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of reducing agents, buffer systems, and specific temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable processes that ensure high yield and purity. These methods may include continuous flow reactions, automated synthesis platforms, and stringent quality control measures to maintain consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

CID 18502874 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This involves the gain of electrons and is typically carried out using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different functional groups, while substitution reactions could introduce new atoms or groups into the molecule .

Wissenschaftliche Forschungsanwendungen

CID 18502874 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of CID 18502874 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would be detailed in scientific studies and research articles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 18502874 can be identified using databases like PubChem, which provide information on structurally related molecules. These compounds may share similar chemical properties but differ in specific functional groups or structural features .

Uniqueness

What sets this compound apart from its similar compounds is its unique combination of chemical properties, reactivity, and applications. This uniqueness makes it valuable for specific research and industrial applications .

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike.

Eigenschaften

Molekularformel

C6H2BiBr4O3

Molekulargewicht

650.67 g/mol

InChI

InChI=1S/C6H2Br4O2.Bi.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h11-12H;;1H2/q;+2;/p-2

InChI-Schlüssel

UXRNCOAKURWTIQ-UHFFFAOYSA-L

Kanonische SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)O[Bi]O2.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.